N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, along with a chloro group (-Cl) and a hydroxybenzamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and salicylic acid.
Amidation Reaction: The aniline derivative undergoes an amidation reaction with salicylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.
Purification: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of new derivatives with different substituents replacing the chloro group.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone
Uniqueness
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGYXBRHYAUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342040 |
Source
|
Record name | AO-080/41182580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-92-1 |
Source
|
Record name | AO-080/41182580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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